Garvieacin Q
Description
Properties
bioactivity |
Gram+, |
|---|---|
sequence |
EYHLMNGANGYLTRVNGKTVYRVTKDPVSAVFGVISNCWGSAGAGFGPQH |
Origin of Product |
United States |
Discovery, Isolation, and Characterization Methodologies of Garvieacin Q
Identification of Producer Strains and Isolation Sources
The journey to understanding Garvieacin Q began with the identification of the microorganism responsible for its production and the natural environment from which it was sourced.
Lactococcus garvieae BCC 43578: Primary Producer and Original Isolation Source
This compound was first identified as a product of the bacterial strain Lactococcus garvieae BCC 43578. nih.govresearchgate.netnih.gov This particular strain was isolated from nham, a traditional Thai fermented pork sausage. nih.govresearchgate.net In a screening of 30 different strains of L. garvieae isolated from this food source, only the BCC 43578 strain demonstrated the ability to inhibit the growth of Listeria monocytogenes, a significant foodborne pathogen. nih.govasm.org This anti-listerial activity prompted the further investigation and characterization of the responsible antimicrobial compound, which was subsequently named this compound. nih.gov
Related Lactococcus Species and Environmental Niches
The genus Lactococcus is known for its widespread presence in various environments, particularly in fermented foods. nih.govasm.org Prior to the discovery of this compound, other bacteriocins had been isolated from Lactococcus garvieae, such as garviecin L1-5 from a strain found in bovine milk and garvicin ML from a strain isolated from the intestinal contents of a mallard duck. nih.govresearchgate.netasm.org
Lactococcus garvieae itself is not limited to a single habitat. It has been identified in a diverse range of ecological niches, including:
Dairy products researchgate.netplos.org
Meat and meat products researchgate.net
Vegetables researchgate.net
Water researchgate.net
The genetic diversity within L. garvieae suggests the existence of different genomic lineages that are not strictly correlated with their environment of origin. researchgate.netplos.org For instance, some fish isolates have been found to be genetically similar to dairy or meat isolates. researchgate.net This broad distribution highlights the adaptability of the species and the potential for discovering novel bacteriocins from various sources. plos.org
Methodologies for Isolation and Purification
The isolation and purification of this compound from the culture of L. garvieae BCC 43578 involves a multi-step process designed to separate the bacteriocin (B1578144) from other components in the growth medium.
Culture Supernatant Processing for Crude Extract Generation
The initial step in isolating this compound involves cultivating L. garvieae BCC 43578 in a suitable growth medium, such as MRS broth, for a specific period (e.g., 18 hours at 30°C). nih.govasm.org Following incubation, the bacterial cells are separated from the liquid medium by centrifugation. The resulting cell-free liquid, known as the culture supernatant, contains the secreted this compound along with other metabolic byproducts. nih.govasm.org This supernatant represents the starting material, or crude extract, for the subsequent purification steps. In some protocols, the crude extract from the culture supernatant is subjected to ammonium (B1175870) sulfate (B86663) precipitation to concentrate the proteinaceous compounds, including the bacteriocin, before further purification. nih.govnih.govmdpi.com
Chromatographic Techniques for this compound Purification
To achieve a high degree of purity, the crude extract is subjected to a series of chromatographic techniques that separate molecules based on their physicochemical properties such as hydrophobicity, charge, and size. nih.gov The purification of this compound typically involves a sequential combination of different chromatography methods. nih.govasm.org A common purification scheme includes an initial capture step using hydrophobic interaction or ion-exchange chromatography, followed by one or more polishing steps, often involving reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govfrontiersin.org This multi-step approach resulted in a 12,754-fold purification of this compound with a final yield of 0.13%. nih.govresearchgate.netasm.org
The table below summarizes the purification steps for this compound from the culture supernatant of L. garvieae BCC 43578.
| Purification Step | Volume (ml) | Total Activity (AU) | Total Protein (mg) | Specific Activity (AU/mg) | Purification (fold) | Yield (%) |
| Culture Supernatant | 1,000 | 1,600,000 | 27,900 | 57 | 1 | 100 |
| Hydrophobic Chromatography (Amberlite XAD-16) | 100 | 640,000 | 1,665 | 384 | 7 | 40 |
| Cation-Exchange Chromatography (SP-Sepharose Fast Flow) | 10 | 256,000 | 71 | 3,606 | 63 | 16 |
| Reverse-Phase HPLC (Resource RPC column) | 1 | 204,800 | 0.28 | 731,429 | 12,754 | 13 |
Table adapted from Tosukhowong et al., 2012. nih.govresearchgate.net
Hydrophobic Interaction Chromatography (HIC) is a key technique used in the purification of this compound. frontiersin.orgnih.gov This method separates proteins based on their surface hydrophobicity. cytivalifesciences.com.cn The process involves binding the target protein to a hydrophobic stationary phase (the resin) in the presence of a high concentration of a kosmotropic salt, such as ammonium sulfate. cytivalifesciences.com.cnhuji.ac.il This high salt concentration enhances the hydrophobic interactions between the protein and the resin. cytivalifesciences.com.cn
Elution of the bound proteins is achieved by decreasing the salt concentration of the mobile phase. cytivalifesciences.com.cn Proteins with lower hydrophobicity elute first, while more hydrophobic proteins, like many bacteriocins, require a greater reduction in salt concentration to be released from the resin. nih.govcytivalifesciences.com.cn HIC is particularly advantageous as an initial or intermediate purification step because it can often be directly applied after ammonium sulfate precipitation, a common method for concentrating proteins from a crude extract. cytivalifesciences.com.cn In the context of this compound purification, HIC has been used effectively in sequential protocols, often followed by reverse-phase chromatography, to achieve a high purity of the final product. nih.govfrontiersin.orgnih.gov
Ion-Exchange Chromatography
Following an initial hydrophobic chromatography step using Amberlite XAD-16, the active fractions were subjected to cation-exchange chromatography. nih.gov This was performed using an SP-Sepharose Fast Flow column. nih.govresearchgate.net This technique separates molecules based on their net surface charge. harvardapparatus.com As a strong cation exchanger, SP-Sepharose effectively binds positively charged molecules like the cationic this compound peptide, allowing for the removal of neutral or negatively charged impurities. nih.gov This step resulted in a significant increase in specific activity from 384 AU/mg to 3,606 AU/mg, achieving a 63-fold purification with a yield of 0.16%. nih.govresearchgate.net
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The final purification step for this compound utilized Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a Resource RPC column. nih.govresearchgate.net RP-HPLC separates molecules based on their hydrophobicity. springernature.com In this process, the sample is applied to a hydrophobic stationary phase, and elution is achieved by a gradient of increasing organic solvent, which causes molecules to elute in order of increasing hydrophobicity. springernature.comhplc.eu This method is highly effective for the final polishing of peptides and proteins, providing excellent resolution. hplc.eu The application of RP-HPLC yielded a final purification of 12,754-fold and a specific activity of 731,429 AU/mg. nih.govresearchgate.net
Table 1: Purification Summary of this compound nih.govresearchgate.net
| Purification Step | Total Activity (AU) | Total Protein (mg) | Specific Activity (AU/mg) | Purification (Fold) | Yield (%) |
|---|---|---|---|---|---|
| Culture Supernatant | 1,600,000 | 27,900 | 57 | 1 | 100 |
| Hydrophobic Chromatography | 640,000 | 1,665 | 384 | 7 | 40 |
| Cation-Exchange Chromatography | 256,000 | 71 | 3,606 | 63 | 16 |
| Reverse-Phase HPLC | 204,800 | 0.28 | 731,429 | 12,754 | 13 |
Activity units (AU) were determined using Listeria monocytogenes ATCC 19115 as the indicator strain. nih.gov
Methodologies for Primary Structural Elucidation
The primary structure of the purified this compound was determined using a combination of mass spectrometry and amino acid sequencing techniques.
Mass Spectrometric Approaches for Peptide Profiling (e.g., MALDI-TOF MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) was employed to determine the molecular mass of the purified peptide. nih.govresearchgate.net This technique is advantageous for its high sensitivity, broad mass range, and relative tolerance to sample contaminants, making it well-suited for analyzing biomolecules like bacteriocins. nih.gov The analysis of the purified this compound revealed a monoisotopic peak ([M+H]⁺) indicating a molecular mass of 5,339 Da. nih.govresearchgate.netresearchgate.netasm.org This experimental mass was consistent with the theoretical molecular mass of 5,340 Da calculated from the deduced amino acid sequence. researchgate.netresearchgate.netasm.org
Table 2: Mass Spectrometry Data for this compound nih.govresearchgate.net
| Analysis Method | Parameter | Observed Value |
|---|---|---|
| MALDI-TOF MS | Monoisotopic Peak ([M+H]⁺) | m/z 5,340 |
N-terminal Amino Acid Sequencing by Edman Degradation
To determine the amino acid sequence, N-terminal sequencing was performed using the Edman degradation method. nih.gov This classic technique sequentially removes one amino acid at a time from the amino end of a peptide. libretexts.org The process involves reacting the N-terminal amino group with phenyl isothiocyanate, followed by cleavage of the derivatized residue, which can then be identified. libretexts.org
Application of Edman degradation to the purified this compound successfully identified the first 40 amino acid residues from the N-terminus. nih.govresearchgate.netasm.org The resulting sequence provided a partial primary structure and was crucial for designing degenerate primers, which were subsequently used to clone the corresponding gene (garQ). nih.gov The calculated molecular mass of this 40-amino-acid fragment was 4,434 Da, which indicated that the full peptide was longer. nih.govresearchgate.netasm.org
Table 3: N-terminal Sequence of this compound via Edman Degradation nih.govresearchgate.netasm.org
| Sequencing Method | Result |
|---|
Genetic Organization and Biosynthetic Pathways of Garvieacin Q
Genetic Locus Identification and Analysis
The discovery and characterization of Garvieacin Q necessitated the identification of its corresponding genetic locus. nih.gov This was achieved through molecular cloning and sequencing techniques, which revealed the structural gene and its surrounding regulatory and functional elements. nih.govasm.org
The structural gene for this compound, designated garQ, was identified in Lactococcus garvieae BCC 43578. nih.gov The initial step involved the amplification of a 120-base pair (bp) PCR product, which was then cloned into Escherichia coli JM109 using the pGEM-T vector system for sequencing. nih.gov The sequence data from this initial amplicon enabled the design of new primers for inverse PCR. nih.gov
This subsequent inverse PCR, performed on HindIII-digested genomic DNA from L. garvieae BCC 43578, generated a much larger amplicon of 6.2 kilobases (kb). nih.govasm.org This 6.2 kb fragment, containing the complete garQ gene and adjacent regions, was also cloned into the pGEM-T vector. Its full sequence was determined using a primer-walking strategy. nih.gov Analysis of this sequence confirmed the open reading frame that codes for the this compound precursor. asm.org
Analysis of the 6.2 kb DNA fragment revealed that the garQ gene (also referred to as orf2) is part of a larger gene cluster. nih.govasm.org Four open reading frames (ORFs) were identified within this locus, organized in an operon-like structure that encodes for the bacteriocin's production, immunity, and secretion. asm.orgcsic.esnih.gov The genes are transcribed in the same direction. asm.org
The ORFs and their putative functions are summarized below:
| Gene Designation | Putative Function | Homology |
| orf1 | Transport ATPase | Highest sequence similarity (51%) to Enterococcus casseliflavus EC20 transport ATPase. asm.org |
| garQ (orf2) | This compound precursor peptide | The deduced amino acid sequence matches the sequenced bacteriocin (B1578144). nih.govasm.org |
| garI (orf3) | Immunity protein | Shows high similarity to a putative immunity protein from the EntA_immunity protein family. asm.org |
| garT (partial orf4) | ABC transporter | Possesses significant sequence similarity to the ABC transporter superfamily. asm.org |
The expression of the garQ gene is controlled by specific regulatory sequences located upstream of the coding region. nih.govasm.org Analysis of the nucleotide sequence preceding the garQ ORF revealed the presence of putative promoter and ribosome binding sites (RBS). nih.govasm.orgresearchgate.net These sequences are crucial for the initiation of transcription and translation, respectively. The identified promoter region includes the characteristic -35 and -10 (Pribnow box) sequences, which are recognized by the RNA polymerase to initiate gene transcription. researchgate.net A putative RBS was also identified, positioned appropriately upstream from the start codon to facilitate the binding of the ribosome and initiate protein synthesis. asm.orgresearchgate.net
Identification of Adjacent Open Reading Frames (ORFs)
Biosynthetic Precursor Processing and Maturation
This compound is synthesized on the ribosome as an inactive precursor peptide, which must undergo post-translational modification to become a mature, active bacteriocin. nih.govasm.org This process involves the cleavage of an N-terminal leader peptide. researchgate.net
The primary translation product of the garQ gene is a 70-amino-acid prepeptide. nih.govasm.org This precursor consists of two distinct parts: a 20-amino-acid N-terminal leader peptide and a 50-amino-acid C-terminal propeptide that will become the mature bacteriocin. nih.govresearchgate.net The leader peptide is thought to keep the bacteriocin inactive inside the producer cell and to act as a recognition signal for the transport and processing machinery. nih.gov
A key feature of class II bacteriocin precursors is a conserved processing site. For this compound, this cleavage site is located at a Gly-Gly pair. nih.govasm.org The removal of the 20-residue leader peptide at this site releases the mature, 50-amino-acid this compound molecule. nih.gov The leader peptide of this compound shares 48% homology with that of lactococcin A. asm.org
| Peptide Feature | Description |
| Precursor Peptide Length | 70 amino acids nih.govasm.org |
| Leader Peptide Length | 20 amino acids nih.govasm.org |
| Mature Peptide Length | 50 amino acids |
| Cleavage Site | Gly-Gly nih.govasm.org |
The cleavage of the leader peptide from the this compound precursor is coupled with its export from the cell. This process is mediated by a dedicated ABC (ATP-binding cassette) transporter. asm.org The gene cluster for this compound contains garT, a gene encoding a putative ABC transporter, and orf1, which encodes a related transport ATPase. asm.org In many class II bacteriocin systems, the ABC transporter possesses an N-terminal proteolytic domain (e.g., a C39 peptidase domain) that is responsible for cleaving the leader peptide as the bacteriocin is secreted across the cell membrane. The presence of the garT and orf1 genes strongly suggests that the this compound precursor is processed and exported by this dedicated ABC transport complex, which likely recognizes the leader peptide, cleaves it at the Gly-Gly site, and simultaneously transports the mature bacteriocin out of the producer cell. asm.orgresearchgate.net
Characterization of the N-terminal Leader Peptide and Cleavage Site
Transport and Secretion Mechanisms
The transport and secretion of this compound, a class IId bacteriocin, are critical processes that ensure its export from the producing cell into the extracellular environment where it can exert its antimicrobial activity. These mechanisms are primarily handled by dedicated protein systems encoded within the gar gene cluster.
Role of ABC-Transporter Systems (e.g., GarC and GarD) in Efflux
The primary and native mechanism for the secretion of this compound involves an ATP-binding cassette (ABC) transporter system. unit.no ABC transporters are a large and ancient family of proteins that utilize the energy from ATP hydrolysis to move a wide variety of substrates across cellular membranes. caister.comnih.govwikipedia.org In the context of bacteriocins like this compound, these transporters function as efflux pumps, actively exporting the peptide out of the producer bacterium.
The gene cluster responsible for this compound production contains two genes, garC and garD, which encode the components of this dedicated ABC transporter. nih.govresearchgate.net The heterologous expression of the synthetic garQICD operon, which includes the genes for this compound (garQ), its immunity protein (garI), and the transporter proteins (garC and garD), has been successfully established in Corynebacterium glutamicum. nih.govresearchgate.net This demonstrated that the products of these genes are sufficient for both the biosynthesis and secretion of active this compound, confirming the essential role of the GarC and GarD proteins in its transport. nih.govresearchgate.net
The typical configuration of such a bacteriocin ABC transporter consists of two main components:
An N-terminal hydrophobic protein domain that is integrated into the cell membrane. unit.no
A C-terminal domain that contains the highly conserved ATP-binding region, which powers the transport. unit.no
This system recognizes the immature bacteriocin, which still possesses its N-terminal leader peptide. The leader peptide of this compound is a 20-amino-acid sequence that is cleaved at a double-glycine site to produce the mature, active peptide. nih.govasm.orgnih.gov The ABC transporter complex interacts with this leader sequence to translocate the bacteriocin across the cell membrane in a process fueled by ATP. unit.no
| Component | Gene | Function |
| ABC Transporter Protein | garC | Putative ATP-binding protein component of the ABC transporter system; provides energy for translocation. nih.govresearchgate.net |
| ABC Transporter Permease | garD | Putative membrane-spanning component of the ABC transporter system; forms the channel for efflux. nih.govresearchgate.net |
Involvement of Sec-Dependent Secretion Pathways
While the native secretion of this compound relies on its dedicated ABC transporter, research has demonstrated that it can also be exported via the general secretory (Sec) pathway. nih.gov The Sec pathway is a fundamental protein export system found in bacteria, responsible for translocating a wide range of proteins across the cytoplasmic membrane. jmb.or.krnih.gov
The feasibility of using this alternative route was shown in studies involving the heterologous production of this compound in Corynebacterium glutamicum. nih.gov In its natural form, this compound is synthesized with a double-glycine-type leader peptide, which is the signal for the dedicated ABC transporter. unit.nonih.gov To reroute the bacteriocin through the Sec pathway, this native leader sequence was genetically replaced with various Sec-dependent signal peptides from Bacillus subtilis. nih.gov
This engineering approach was successful, leading to the secretion of active this compound into the culture medium. nih.gov The Sec system recognizes the new N-terminal signal peptide, directs the pre-protein to the SecYEG translocon (a protein-conducting channel in the membrane), and facilitates its transport into the periplasmic space or extracellular environment. jmb.or.krfrontiersin.org Following translocation, a signal peptidase cleaves off the signal peptide to release the mature bacteriocin. jmb.or.kr This demonstrates the versatility of bacteriocin secretion and highlights that the Sec pathway can be effectively employed for the heterologous production of linear, unmodified bacteriocins like this compound. nih.gov
| Pathway | Key Components | Mechanism |
| Sec-Dependent Pathway | SecA (motor ATPase), SecYEG (translocon), Signal Peptidase | Recognizes an N-terminal Sec-type signal peptide, translocates the unfolded protein across the cytoplasmic membrane, and cleaves the signal peptide to release the mature protein. nih.govjmb.or.krfrontiersin.org |
Mechanisms of Action of Garvieacin Q
Identification and Characterization of Cellular Receptors
The bactericidal activity of Garvieacin Q is not a random, non-specific interaction with the cell surface but is contingent upon the presence of a specific receptor. nih.govnih.gov Research has unequivocally identified this receptor as the mannose phosphotransferase system (Man-PTS), a crucial component of carbohydrate uptake in many bacterial species. nih.govresearchgate.netasm.org
The mannose phosphotransferase system (Man-PTS) is the principal permease for mannose uptake in many bacteria and serves as the primary cellular target for this compound. nih.govresearchgate.net This system is also a known receptor for other bacteriocins, including those in subclass IIa (pediocin-like) and other subclass IId bacteriocins like lactococcin A. nih.govnih.govasm.org The dependence on Man-PTS for activity was experimentally demonstrated by showing that this compound requires the presence of the Man-PTS membrane complex to be effective. researchgate.net Studies using mutants of Lactococcus lactis and Lactococcus garvieae that were resistant to this compound consistently revealed mutations within the genes encoding the Man-PTS subunits. nih.govresearchgate.net Furthermore, deleting the operon that encodes the Man-PTS system renders target bacteria insensitive to the bacteriocin (B1578144). nih.govasm.org This specific targeting of Man-PTS, which is absent in eukaryotic cells, is a key feature of this compound's mode of action. researchgate.net
The Man-PTS is a multi-protein complex, but the interaction with this compound is specifically mediated by its transmembrane subunits, IIC and IID. nih.govfrontiersin.orgucm.es These two subunits are essential for the bacteriocin's activity. nih.govfrontiersin.org The identification of these specific subunits as the receptor components was achieved through the genomic sequencing of this compound-resistant mutants. nih.govresearchgate.net These analyses revealed that resistance was consistently linked to mutations in the genes encoding either the IIC or IID subunit (ptnC and ptnD in L. lactis, and manC and manD in L. garvieae). nih.govresearchgate.net Spontaneous resistant mutants of L. lactis IL1403 were found to have mutations located in the ptnC or ptnD genes. asm.org These findings confirm that both IIC and IID are indispensable for the receptor function that enables this compound's lethal action. frontiersin.orgucm.es
Table 1: Reported Missense Mutations in Man-PTS Subunits Conferring Resistance to this compound This table summarizes research findings on mutations in the IIC and IID subunits of the Man-PTS that lead to increased resistance to this compound in various bacterial strains. | Bacterial Strain | Subunit Affected | Mutation | Consequence | Reference | | :--- | :--- | :--- | :--- | :--- | | Lactococcus lactis | IIC | Gly62 → Val | Decreased sensitivity | frontiersin.org | | Lactococcus lactis | IID | Pro123 → His | Decreased sensitivity | frontiersin.org | | Lactococcus lactis | IID | Arg200 → His | Decreased sensitivity | frontiersin.org | | Lactococcus lactis | IID | Phe226 → Ser | Decreased sensitivity | frontiersin.org | | Lactococcus lactis | IID | Leu197 → Phe | Decreased sensitivity | frontiersin.org | | Lactococcus garvieae | IIC | - | Prematurely truncated subunit | GarQ Resistance | frontiersin.org | | Lactococcus garvieae | IID | - | Prematurely truncated subunit | GarQ Resistance | frontiersin.org | | Lactococcus garvieae | IIC | Pro100 → His | GarQ Resistance | frontiersin.org | | Lactococcus garvieae | IID | Thr123 → Ile | GarQ Resistance | frontiersin.org | | Lactococcus garvieae | IID | Pro111 → Ser | GarQ Resistance | frontiersin.org |
The molecular interaction between this compound and the Man-PTS IIC/IID subunits appears to follow a unique binding pattern, distinct from that of other bacteriocin groups. nih.govresearchgate.net It is proposed that this interaction involves specific, highly conserved amino acid residues located in the N-terminal part and extracellular loops of the IID subunit, as well as in a transmembrane region of the IIC subunit. nih.govresearchgate.net The localization of amino acid substitutions in resistant mutants points to the importance of the extracellular regions of IID and the intracellular region of IIC for the interaction. mdpi.com Studies on L. lactis mutants resistant to both lactococcin A and this compound identified missense mutations in the sugar-binding domain of the Man-PTS, which not only conferred resistance but also hindered mannose uptake. asm.org This suggests that the binding of this compound is intricately linked to the functional conformation of the transporter. While the precise mechanism of how this compound inserts itself into the Man-PTS is still being fully elucidated, it is clear that specific residues in both the IIC and IID subunits are critical for the binding and subsequent antimicrobial action. asm.org
Specificity for Man-PTS Subunits IID and IIC
Molecular and Cellular Effects on Target Organisms
Following receptor binding, this compound triggers a cascade of events that rapidly compromise the target cell's viability. The primary effects are the disruption of the bacterial membrane's physical integrity and the subsequent collapse of essential electrochemical gradients. nih.govfrontiersin.org
A principal molecular effect of this compound is the lethal disruption of the bacterial cytoplasmic membrane. nih.govresearchgate.net The bacteriocin is believed to kill target cells by forming pores in the membrane. nih.gov This pore formation is not a simple detergent-like effect but is receptor-dependent. asm.org The binding of this compound to the Man-PTS is hypothesized to lock the transporter into a specific conformation, leading to the formation of a constitutively open pore. nih.govresearchgate.netucm.es This action effectively turns the cell's own sugar transporter into a channel for uncontrolled leakage. The formation of these pores leads to the dissipation of the membrane potential and the efflux of ions and other intracellular metabolites, which is a common mechanism for many bacteriocins. frontiersin.org
The disruption of membrane integrity by this compound inevitably leads to a severe perturbation of intracellular pH (pHi) homeostasis. nih.govfrontiersin.org The formation of pores in the cell membrane causes a collapse of the proton motive force, which is essential for maintaining the pH gradient between the cytoplasm and the external environment. frontiersin.org The leakage of ions and metabolites disrupts the cell's ability to regulate its internal pH. nih.govfrontiersin.org Maintaining a stable intracellular pH is critical for a vast array of cellular functions, including enzymatic activity and metabolic processes. nih.govjmb.or.kr The loss of pHi control, a direct consequence of membrane permeabilization by this compound, contributes significantly to the rapid cessation of metabolic activity and ultimately, cell death. nih.govfrontiersin.org
Proposed Pore Formation Model
The primary mechanism of action for this compound (GarQ) involves the disruption of the cytoplasmic membrane of susceptible bacteria, leading to cell death. nih.gov This process is initiated by the specific recognition and binding of GarQ to the mannose phosphotransferase system (Man-PTS), which acts as its cellular receptor. ucm.esmdpi.com The Man-PTS is a multi-subunit protein complex responsible for the transport and phosphorylation of mannose. GarQ specifically interacts with the IIC and IID transmembrane subunits of this system. nih.govucm.esmdpi.commdpi.com
The proposed model for pore formation suggests a multi-step process. It is hypothesized that the IID and IIC subunits function sequentially, first as a docking site and then as an entry module for the bacteriocin. mdpi.com Following the initial binding, GarQ is believed to lock the Man-PTS into a specific, non-functional conformation. ucm.esresearchgate.net This locking action forces the complex to form a stable, constitutively open pore through the bacterial membrane. ucm.esmdpi.comresearchgate.net The formation of this unregulated channel leads to the rapid and uncontrolled leakage of essential cytoplasmic components, such as ions and amino acids, the dissipation of the proton-motive force, and the depletion of intracellular ATP, ultimately resulting in cell death. nih.govmdpi.com Recent structural studies on other Man-PTS targeting bacteriocins further suggest that the pore may be formed by the bacteriocin inserting itself between the distinct domains of the Man-PTS complex. ibb.waw.pl
Comparative Mechanistic Analysis with Other Man-PTS Targeting Bacteriocins
This compound belongs to a diverse group of bacteriocins that exploit the Man-PTS as a receptor, yet they exhibit significant variations in their structure, target specificity, and precise mode of action. mdpi.com A comparative analysis reveals these distinctions.
While many Man-PTS targeting bacteriocins, such as Pediocin PA-1 and Lactococcin A, are well-documented pore-formers, the exact killing mechanism can differ within the group. mdpi.com For instance, Garvicin A is proposed to act primarily by inhibiting cell wall biosynthesis, specifically septum formation, while Lactococcin Z is bactericidal without causing significant pore formation or ATP efflux. mdpi.commdpi.com
The antimicrobial spectrum of these bacteriocins also varies widely. GarQ and BacSJ have a broad spectrum of activity, whereas bacteriocins like Lactococcin ABZ and Garvicin ABC are considered narrow-spectrum. mdpi.combiorxiv.org These differences in specificity are largely attributed to variations in the Man-PTS structure across different bacterial species. oup.com The sensitivity to a particular bacteriocin is conditioned by the presence of specific variable regions within the Man-PTS IIC and IID subunits, designated as α, γ, and γ+. biorxiv.orgoup.com GarQ's ability to target bacteria with different Man-PTS configurations (containing γ or γ and γ+ regions) contributes to its broader spectrum compared to bacteriocins like BacSJ, which only targets cells with the γ region, or pediocins, which recognize the α region. biorxiv.orgoup.com
Structurally, these bacteriocins show significant diversity in their amino acid sequences despite targeting the same receptor system. mdpi.com GarQ shares a 45% amino acid identity with BacSJ but has very little sequence homology with Lactococcin A. mdpi.comibb.waw.pl However, structural predictions suggest that GarQ-like bacteriocins share a secondary structure similar to pediocins, consisting of N-terminal β-strands and a C-terminal α-helix. biorxiv.org The subtle differences, such as the length of these β-strands, may account for the distinct interactions with the Man-PTS receptor and the resulting differences in antimicrobial activity. biorxiv.org
| Bacteriocin | Class | Primary Killing Mechanism | Antimicrobial Spectrum | Target Man-PTS Region(s) |
|---|---|---|---|---|
| This compound (GarQ) | IId | Pore formation (locking Man-PTS) ucm.esucm.esresearchgate.net | Broad (e.g., Listeria, Lactococcus, Enterococcus) nih.govmdpi.com | γ, γ+ biorxiv.orgoup.com |
| Pediocin PA-1 | IIa | Pore formation mdpi.com | Broad (e.g., Listeria, Enterococcus, Clostridium) mdpi.com | α, γ biorxiv.orgoup.com |
| Lactococcin A (LcnA) | IId | Pore formation mdpi.comibb.waw.pl | Narrow (Lactococcus lactis) mdpi.comibb.waw.pl | γ biorxiv.orgoup.com |
| BacSJ | IId | Pore formation mdpi.com | Broad (similar to GarQ, but not active against L. garvieae) mdpi.com | γ biorxiv.orgoup.com |
| Garvicin A (GarA) | IId | Inhibition of cell wall synthesis (septum formation) mdpi.commdpi.com | Narrow (Lactococcus garvieae) mdpi.commdpi.com | Man-PTS dependent mdpi.com |
| Garvicin C (GarC) | IId | Man-PTS dependent killing mdpi.com | Narrow (Lactococcus spp.) biorxiv.org | Man-PTS dependent mdpi.com |
| Lactococcin Z (LcnZ) | IId | Bactericidal, but not via pore formation mdpi.com | Narrow (Lactococcus lactis) mdpi.com | Man-PTS dependent mdpi.com |
Biological Activity Spectrum and Functional Characterization of Garvieacin Q
Antimicrobial Activity Profile
The antimicrobial efficacy of Garvieacin Q has been systematically evaluated against a panel of indicator strains. These studies reveal a broad range of inhibition among Gram-positive bacteria, including significant foodborne pathogens and other lactic acid bacteria (LAB), while showing a notable lack of activity against the Gram-negative bacteria tested. nih.govasm.org
This compound exhibits a wide activity range, proving inhibitory against numerous Gram-positive bacteria. nih.govasm.org Its spectrum of antimicrobial activity encompasses many LAB and extends to potentially pathogenic species within the genera Enterococcus, Lactococcus, and Listeria. nih.govasm.org The proteinaceous nature of this compound is confirmed by its sensitivity to proteinase treatments, a typical characteristic of bacteriocins. nih.gov The mechanism of action for some bacteriocins in this class involves targeting the mannose phosphotransferase system (Man-PTS) in susceptible bacteria. mdpi.comnih.gov
A primary characteristic of this compound is its potent inhibitory action against the foodborne pathogen Listeria monocytogenes. nih.govresearchgate.netcore.ac.uk Specifically, it is especially inhibitory against Listeria monocytogenes ATCC 19115. nih.govasm.orgasm.org The producing strain, L. garvieae BCC 43578, was initially identified due to its anti-listerial activity. nih.govasm.org In addition to its effect on Listeria, this compound is also active against various strains of its own species, Lactococcus garvieae. nih.govasm.orgnih.gov This species-specific and inter-species activity highlights its potential relevance in competitive microbial environments.
The inhibitory spectrum of this compound extends to other lactic acid bacteria. nih.gov Research has documented its activity against species such as Lactococcus lactis, various Enterococcus species, including the potentially pathogenic Enterococcus faecalis, and Pediococcus pentosaceus. nih.govasm.orgasm.orgmdpi.com This broad activity against other LAB suggests a role in the ecological dynamics of microbial communities where these bacteria coexist. nih.gov
A defining feature of this compound's antimicrobial profile is its lack of activity against the Gram-negative bacteria tested. nih.gov Studies have consistently shown that this compound does not inhibit the growth of key Gram-negative indicator strains, including Escherichia coli and Salmonella. asm.orgresearchgate.net This specificity is a common trait among many bacteriocins produced by lactic acid bacteria, which primarily target Gram-positive bacteria.
Table 1: Antimicrobial Spectrum of this compound
This table summarizes the inhibitory activity of purified this compound against a selection of bacterial indicator strains. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration that results in a clear zone of growth inhibition.
| Indicator Strain | Gram Stain | Inhibition by this compound | MIC (µg/mL) |
| Listeria monocytogenes ATCC 19115 | Positive | Yes | 0.1 |
| Lactococcus garvieae TISTR 1375 | Positive | Yes | 0.2 |
| Lactococcus garvieae TISTR 1433 | Positive | Yes | 0.2 |
| Lactococcus lactis subsp. lactis TISTR 1401 | Positive | Yes | 0.4 |
| Enterococcus faecalis TISTR 927 | Positive | Yes | 0.2 |
| Pediococcus pentosaceus TISTR 463 | Positive | Yes | 0.2 |
| Escherichia coli TISTR 780 | Negative | No | >1.0 |
| Salmonella enterica serovar Typhimurium TISTR 292 | Negative | No | >1.0 |
Data sourced from Tosukhowong et al. (2012). nih.govasm.org
Inhibition of Other Lactic Acid Bacteria (e.g., Lactococcus lactis, Enterococcus spp., Pediococcus pentosaceus)
Environmental Factors Influencing Activity
The stability and activity of bacteriocins like this compound are often influenced by environmental conditions such as pH and temperature.
The stability of this compound across a range of pH values has been investigated to understand its potential applications. nih.gov The methodology for pH stability profiling typically involves adjusting the pH of a solution containing the purified bacteriocin (B1578144) to various levels, from acidic to alkaline. kosfaj.org For example, solutions of this compound were adjusted to pH values ranging from 2.0 to 8.0. nih.gov After an incubation period at a set temperature (e.g., 2 hours at 37°C or 15 minutes at 100°C), the samples are neutralized to a standard pH. nih.govkosfaj.org The residual antimicrobial activity is then quantified using a standard bioassay, such as the agar (B569324) well diffusion method or the spot-on-lawn method, against a sensitive indicator strain like L. monocytogenes. nih.govkosfaj.org Studies using this methodology have demonstrated that this compound retains its activity over a wide pH range of 2 to 8. nih.govasm.org
Methodologies for Thermal Stability Assessment
The thermal stability of a substance refers to its ability to resist decomposition at high temperatures. netzsch.com For bacteriocins like this compound, thermal stability is a crucial characteristic, particularly for its potential applications in food preservation where heat treatments are common. nih.gov Several methodologies are employed to assess the thermal stability of proteins and peptides.
A primary method for determining thermal stability is through thermogravimetric analysis (TGA) . This technique measures the change in mass of a sample as a function of temperature. netzsch.com The temperature at which the material begins to decompose, indicated by a mass loss, is considered a measure of its thermal stability. netzsch.com The standard ASTM E2550 defines thermal stability as the temperature at which a material starts to decompose or react, accompanied by the extent of mass change. netzsch.com Key parameters derived from a TGA curve include the onset temperature of decomposition and the peak temperature of the first derivative of the TGA curve (DTG). netzsch.com
Another common approach involves assessing the retention of biological activity after heat treatment. For a bacteriocin, this would involve incubating the purified peptide at various temperatures for specific durations, followed by an activity assay to quantify its remaining inhibitory effect against a sensitive indicator strain. nih.gov The minimum inhibitory concentration (MIC) is often determined before and after heat exposure. nih.govasm.org
Circular dichroism (CD) spectroscopy can also be utilized to evaluate thermal stability. This technique monitors changes in the secondary and tertiary structure of a protein as a function of temperature. The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is a key indicator of its thermal stability.
In the case of this compound, its thermal stability was assessed by evaluating its activity after being subjected to different heat treatments. The bacteriocin retained its full activity after being heated at 100°C for 15 minutes. However, its antibacterial activity was completely lost after treatment at 121°C for 15 minutes. nih.gov This indicates that while this compound is heat-stable, there is a threshold beyond which its structure and function are irreversibly damaged.
The following table summarizes the thermal stability of this compound based on the retention of its antimicrobial activity.
| Treatment Temperature (°C) | Treatment Duration (minutes) | Activity Retention |
| 100 | 15 | Retained |
| 121 | 15 | Lost |
This table is based on findings reported in the literature. nih.gov
The assessment of thermal stability is a critical component in the characterization of novel bacteriocins. It provides essential information regarding their potential utility in various applications, particularly in environments that involve heat processing. nih.gov
Recombinant Production and Chemical Modification Strategies for Garvieacin Q
Heterologous Expression Systems and Optimization
The successful recombinant production of Garvieacin Q hinges on the selection of a suitable host organism and the optimization of expression and secretion conditions to maximize yield and activity.
Recombinant Production in Non-Native Hosts (e.g., Corynebacterium glutamicum, Lactococcus lactis)
Corynebacterium glutamicum has emerged as a promising host for this compound production. frontiersin.orgnih.gov This bacterium is a well-established industrial workhorse for producing amino acids and other biomolecules. frontiersin.org Several factors make C. glutamicum an ideal candidate for producing GarQ. Firstly, it is not sensitive to this compound because it lacks the mannose phosphotransferase system (PTSMan), which GarQ uses as a receptor to exert its antimicrobial activity. nih.govsemanticscholar.org This inherent resistance is a prerequisite for achieving high production titers. nih.gov Secondly, as a Gram-positive bacterium, C. glutamicum has a low endotoxin (B1171834) level and minimal extracellular protease activity, which simplifies downstream processing and preserves the integrity of the secreted peptide. frontiersin.org Initial studies established the secretion of GarQ by C. glutamicum via the Sec translocon, achieving titers of approximately 7 mg/L. frontiersin.orgsemanticscholar.org
Table 1: Comparison of Heterologous Hosts for this compound Production
| Host Organism | Key Advantages | Reported Initial Titers | References |
|---|
| Corynebacterium glutamicum | - Not sensitive to GarQ (lacks PTSMan receptor)
Engineering of Secretion Pathways for Enhanced Yield
This compound is a non-modified linear peptide, making it an ideal candidate for secretion via the general secretory (Sec) pathway. nih.govsemanticscholar.org In its native producers, GarQ is processed and secreted by a dedicated ABC-transporter system, GarC and GarD, which recognizes an N-terminal double-glycine-motif signal peptide. frontiersin.orgnih.govsemanticscholar.org
For recombinant production in C. glutamicum, the native GarQ transporter GarCD has been used, but this resulted in significantly lower yields compared to the natural producer L. petauri. frontiersin.orgresearchgate.net A more effective strategy has been to engineer the Sec-dependent secretion pathway. This involves replacing the native double-glycine-type signal sequence with known Sec-dependent signal peptides (SPs). nih.govsemanticscholar.org By testing a library of 23 different N-terminal SPs from Bacillus subtilis, researchers successfully established Sec-dependent secretion of GarQ in C. glutamicum. nih.govsemanticscholar.org Further optimization of the secretion process involved addressing secretion stress. Proteomic analyses identified the HtrA protease as a limiting factor. By using an HtrA-deficient C. glutamicum strain, GarQ titers were significantly improved, reaching close to 40 mg/L. nih.govnih.gov
Strategies for Minimizing Adsorption to Producer Cells
A significant challenge in the production of cationic peptides like this compound is their tendency to adsorb to the negatively charged surface of the producer cells, which limits the concentration of the active bacteriocin in the culture supernatant. frontiersin.orgnih.gov At a neutral pH, as much as 90% of the produced GarQ can adsorb to the C. glutamicum cells. nih.gov
Several strategies have been developed to mitigate this issue. Adjusting the pH of the culture medium can reduce adsorption; for instance, at pH 5, adsorption was reduced to 66%, and at pH 4, it dropped to only 18%. nih.gov However, lower pH can also affect bacteriocin activity. nih.gov A more effective approach involves the addition of supplements to the cultivation medium. The combination of CaCl₂ and Tween 80 has been shown to efficiently reduce GarQ adsorption to C. glutamicum. nih.govdntb.gov.ua Cultivation in a minimal medium supplemented with both CaCl₂ and Tween 80 improved GarQ production to about 15 mg/L. nih.gov Further optimization, combining the use of an HtrA-deficient strain with low aeration conditions, prevented the loss of activity and boosted GarQ titers to approximately 100 mg/L, a 50-fold increase over the strain using the native GarQ transporter. frontiersin.orgnih.gov
**Table 2: Optimization Strategies for this compound Production in *C. glutamicum***
| Strategy | Effect | Resulting Titer | References |
|---|---|---|---|
| Initial Sec-pathway secretion | Establishment of recombinant production | ~7 mg/L | frontiersin.orgsemanticscholar.org |
| Medium supplementation (CaCl₂ + Tween 80) | Reduced adsorption to producer cells | ~15 mg/L | nih.gov |
| Use of HtrA-deficient strain | Minimized protease-related secretion stress | ~40 mg/L | nih.govnih.gov |
| HtrA-deficient strain + Low aeration | Prevented activity loss and improved yield | ~100 mg/L | frontiersin.orgnih.gov |
Rational Design and Synthetic Approaches to Analogues
Beyond optimizing the production of the native this compound, researchers are exploring rational design and synthetic biology to create analogues with improved properties.
Gene Synthesis and Codon Optimization for Expression
The synthesis of genes provides complete control over the DNA sequence, allowing for optimization tailored to the specific expression host. genewiz.com Codon optimization is a key strategy to enhance protein expression levels by replacing rare codons in the original gene with codons that are more frequently used by the host organism, thereby improving translational efficiency. genewiz.comeurofinsgenomics.eu This process considers factors like codon usage bias, GC content, and the avoidance of mRNA secondary structures that could impede translation. genscript.com.cn For the recombinant production of this compound in Lactococcus lactis, synthetic genes encoding the mature GarQ peptide were designed and cloned into expression vectors. mdpi.comdntb.gov.ua This approach allows for the standardized and efficient production of the bacteriocin in a heterologous host. mdpi.com
Leader Peptide Substitution Strategies
The N-terminal leader peptide of a bacteriocin plays a crucial role in its secretion and processing. oup.com In the native system, the leader peptide guides the pre-bacteriocin to its dedicated transport machinery. oup.com When expressing a bacteriocin in a heterologous host, substituting the native leader peptide with one that is recognized by the host's general secretion pathway is a common and effective strategy. asm.org
For the production of this compound in Lactococcus lactis, the native leader peptide was replaced with the signal peptide of the lactococcal secreted protein Usp45 (SPusp45). mdpi.com This fusion strategy directed the GarQ peptide to the general secretion pathway of L. lactis, enabling its successful heterologous production. mdpi.com Similarly, in C. glutamicum, replacing the native double-glycine-type leader with various Sec-dependent signal peptides from B. subtilis was fundamental to establishing an efficient secretion system. nih.govsemanticscholar.org The leader peptide of this compound is nearly identical to that of Garvicin A, which explains the high similarity between their respective ABC transporters. researchgate.netasm.org This interchangeability and the ability to substitute leader peptides are powerful tools for optimizing bacteriocin production in different microbial factories.
Site-Directed Mutagenesis for Amino Acid Alterations (e.g., GarQ^M5F^)
Site-directed mutagenesis is a powerful technique used to introduce specific amino acid substitutions in proteins, enabling the study of structure-function relationships and the enhancement of desired properties. In the context of the bacteriocin this compound (GarQ), this strategy has been employed to create variants with improved characteristics.
A notable example is the GarQ^M5F^ variant, where the methionine residue at position 5 of the mature peptide is replaced by a phenylalanine. frontiersin.orgnih.gov This particular alteration has demonstrated significant enhancements in the bacteriocin's antimicrobial efficacy. Research has shown that the GarQ^M5F^ variant exhibits markedly increased activity against key pathogenic and spoilage bacteria, including Lactococcus lactis and Listeria monocytogenes. frontiersin.orgnih.gov
The rationale for this specific substitution stems from the susceptibility of methionine to oxidation, which can lead to a loss of peptide activity. Replacing it with a non-oxidizable amino acid like phenylalanine was hypothesized to protect the peptide from oxidative inactivation. researchgate.net Interestingly, a natural variant of GarQ, named Garvicin AG2, also features this M5F substitution, suggesting an evolutionary advantage to this change. researchgate.net
Studies comparing the recombinant production of the wild-type GarQ and the GarQ^M5F^ variant in Corynebacterium glutamicum revealed a significant difference in the levels of active peptide produced, even when using the same signal peptide for secretion. researchgate.net This suggests that the amino acid change may also influence expression, secretion, or stability within the recombinant host.
The table below summarizes the key research findings concerning the GarQ^M5F^ variant.
| Feature | Wild-Type this compound (GarQ) | GarQ^M5F^ Variant | Reference(s) |
| Amino Acid at Position 5 | Methionine (M) | Phenylalanine (F) | frontiersin.orgnih.gov |
| Antimicrobial Activity | Active against a range of Gram-positive bacteria. | Markedly increased activity against Lactococcus lactis and Listeria monocytogenes. | frontiersin.orgnih.gov |
| Rationale for Mutation | Study of structure-activity; potential for oxidation at Met5. | To prevent potential oxidative inactivation and enhance activity. | researchgate.net |
| Natural Occurrence | Produced by Lactococcus garvieae BCC 43578. | A natural variant, Garvicin AG2, contains the M5F substitution. | researchgate.netnih.gov |
| Recombinant Production | Has been produced in hosts like C. glutamicum. | Showed a 40-fold difference in active peptide levels compared to wild-type in one study. | frontiersin.orgresearchgate.net |
Advanced Purification Methodologies for Recombinantly Produced this compound
The effective purification of recombinantly produced bacteriocins is critical for their characterization and potential application. Traditional methods used for native GarQ, such as Amberlite XAD-16 resin followed by SP-Sepharose and reverse-phase high-performance liquid chromatography (RP-HPLC), have been adapted and optimized for recombinant versions. nih.govasm.org For this compound produced in heterologous hosts like Corynebacterium glutamicum and Lactococcus petauri, multi-step chromatography protocols have been successfully established. nih.govnih.gov
A common advanced strategy involves a sequence of chromatographic techniques that exploit different physicochemical properties of the peptide. One optimized protocol for GarQ purification from C. glutamicum culture supernatants utilizes a two-step process involving hydrophobic interaction chromatography (HIC) followed by reverse-phase chromatography (RPC). nih.gov In this method, the supernatant is first subjected to HIC, and the active fractions are then further purified using RPC. nih.gov The identity and purity of the final product are typically confirmed by mass spectrometry. nih.govnih.gov
Another established method, particularly for GarQ from L. petauri, combines ammonium (B1175870) sulphate precipitation with cation exchange chromatography (CIEX) and RPC. nih.gov The initial precipitation step helps to concentrate the protein from the culture supernatant. This is followed by CIEX to separate the cationic GarQ from other components, and a final RPC step to achieve high purity. nih.gov
The table below details the advanced purification methodologies applied to recombinantly produced this compound.
| Purification Host | Step 1 | Step 2 | Step 3 | Elution & Identification | Reference(s) |
| Corynebacterium glutamicum | Hydrophobic Interaction Chromatography (HIC) | Reverse-Phase Chromatography (RPC) | - | GarQ eluted at 30% of an 80% acetonitrile/0.05% TFA buffer during RPC. Identity confirmed by LC-MS. | nih.gov |
| Lactococcus petauri B1726 | Ammonium Sulphate Precipitation | Cation Exchange Chromatography (CIEX) | Reverse-Phase Chromatography (RPC) | GarQ eluted at ~49% of the elution buffer during RPC. Identity confirmed by mass spectrometry and zymogram analysis. | nih.gov |
These advanced, multi-step purification strategies are essential for obtaining high-purity recombinant this compound, which is a prerequisite for detailed structural and functional studies, including the analysis of engineered variants.
Structure Activity Relationship Studies of Garvieacin Q and Its Analogues
Systematic Mutagenesis and Functional Analysis
Systematic mutagenesis studies have been instrumental in elucidating the molecular determinants of Garvieacin Q's activity. A key approach in this area has been the generation and analysis of this compound-resistant mutants of susceptible bacterial strains, such as Lactococcus garvieae and Lactococcus lactis. By exposing these bacteria to increasing concentrations of this compound, resistant variants emerge, often due to mutations in the genes encoding the bacteriocin's cellular receptor. researchgate.net
Genomic sequencing of these resistant mutants has unequivocally identified the mannose phosphotransferase system (Man-PTS) as the specific receptor for this compound. researchgate.net The Man-PTS is a multi-protein complex responsible for the uptake and phosphorylation of mannose. Mutations leading to this compound resistance have been consistently located in the genes encoding the membrane-bound IIC and IID subunits of this transporter system. researchgate.netmdpi.com This functional analysis, though focused on the receptor, is a critical component of SAR studies as it pinpoints the molecular target that the bacteriocin's structure is evolved to recognize.
Identification of Critical Amino Acid Residues for Biological Activity
While comprehensive mutagenesis data on the this compound peptide itself is not extensively detailed in the public domain, comparisons with its analogues and related bacteriocins allow for the identification of putatively critical residues. The primary structure of mature this compound consists of 50 amino acids. nih.govasm.orgasm.org
One study on recombinant production of this compound tested synthetic variants and found that substituting the methionine at position 5 with a phenylalanine (GarQ M5F) resulted in markedly increased activity against Lactococcus lactis and Listeria monocytogenes. This highlights the importance of the N-terminal region in modulating the potency of the bacteriocin (B1578144).
Characterization of Structural Motifs Essential for Receptor Binding Specificity
The interaction between this compound and the Man-PTS is a highly specific process mediated by distinct structural motifs within the bacteriocin. Although this compound lacks the "pediocin-box" (YGNGVXC) motif characteristic of class IIa bacteriocins, it possesses other conserved sequences that are crucial for receptor recognition. nih.govresearchgate.net
Analysis of GarQ-like bacteriocins has identified two particularly important motifs: gaNGY and YxVTK . nih.gov The gaNGY motif is located in a position analogous to the pediocin-box, in the loop connecting the first two β-strands, suggesting a similar function in receptor binding. nih.gov These motifs are thought to be responsible for the initial docking of the bacteriocin onto the extracellular domains of the Man-PTS IIC and IID subunits. researchgate.netnih.gov
The specificity of this compound for its receptor is further defined by the unique structural features of the Man-PTS in susceptible species. The interaction is proposed to involve specific, highly conserved amino acids in the N-terminal region and extracellular loops of the IID subunit, as well as the transmembrane region of the IIC subunit. researchgate.net It is this precise molecular interplay that dictates the antimicrobial spectrum of this compound. While other bacteriocins also target the Man-PTS, they exhibit different binding patterns, highlighting a co-evolution of these toxins and their cellular receptors. nih.gov
Engineering Strategies for Modulating Activity Spectrum and Potency
Building on the knowledge of this compound's structure-activity relationship, various engineering strategies can be envisioned to modulate its properties. The goal of such protein engineering is to create variants with improved characteristics, such as enhanced potency, a broader spectrum of activity, or increased stability.
One demonstrated strategy involves the creation of fusion peptides. For example, during recombinant expression experiments, a linker of two amino acids (glutamate and phenylalanine) was added to the N-terminus of this compound. nih.gov While this was a result of the cloning process, it represents a modification to the primary structure that could potentially influence activity.
The targeted substitution of amino acids, as exemplified by the GarQ M5F variant with increased activity, represents the most direct engineering approach. asm.org Future strategies will likely involve the systematic substitution of residues within and outside the conserved motifs (gaNGY and YxVTK) to fine-tune receptor binding and lytic activity. This rational design, based on a solid understanding of the SAR, holds promise for the development of next-generation antimicrobials based on the this compound scaffold.
Broader Research Applications and Future Perspectives for Garvieacin Q
Investigation of Biotechnological Applications Beyond Direct Food Use
While initially recognized for its potential in food preservation, the applications of Garvieacin Q are being explored in various other biotechnological fields. dntb.gov.ua Its antimicrobial properties make it a candidate for controlling pathogenic bacteria in aquaculture. mdpi.com For instance, some bacteriocins produced by Lactococcus garvieae have shown inhibitory effects against fish pathogens. mdpi.com The development of recombinant Lactococcus lactis strains capable of producing this compound opens avenues for its use in feed and other biotechnological applications to control virulent L. garvieae. dntb.gov.uamdpi.com
Researchers are also investigating the use of bacteriocins like this compound as alternatives to conventional antibiotics, a critical need given the rise of antimicrobial resistance. mdpi.com The heterologous production of this compound in safe and efficient microbial hosts like Corynebacterium glutamicum is a significant step towards its large-scale production for various applications. nih.gov This approach overcomes the safety concerns associated with producing it from its native, potentially pathogenic L. garvieae strains. nih.gov
Research into Synergistic Interactions with Other Antimicrobial Compounds
A promising area of research is the synergistic effect of this compound and other antimicrobial agents. Combining antimicrobial compounds can enhance their efficacy, broaden their spectrum of activity, and potentially reduce the development of resistance. nih.govnih.gov Studies on a related bacteriocin (B1578144), Garvicin KS, have demonstrated synergistic activity when combined with nisin, farnesol, and polymyxin (B74138) B against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For example, the combination of Garvicin KS and nisin showed a synergistic effect against Staphylococcus aureus. nih.govnih.gov Furthermore, a mixture of Garvicin KS, nisin, and polymyxin B was effective in eradicating Acinetobacter spp. and Escherichia coli. nih.govnih.gov
The simultaneous production of different bacteriocins, such as this compound and nisin, within a single host strain has been shown to result in higher antimicrobial activity against virulent L. garvieae strains. mdpi.comnih.gov This co-production strategy may not only enhance the antimicrobial power but also decrease the likelihood of resistant bacteria emerging. mdpi.com This is because the different bacteriocins may have distinct modes of action, making it more difficult for a pathogen to develop resistance to both simultaneously. mdpi.comnih.gov The combination of bacteriocins with other antimicrobials, such as essential oils or other drugs, represents a strategy to enhance their effectiveness and overcome limitations. mdpi.com
Exploration of Anti-Proliferative Activity in in vitro Experimental Models
Emerging research suggests that some bacteriocins may possess anti-proliferative or anticancer properties. nih.gov While direct studies on this compound's anti-proliferative activity are still developing, the broader class of bacteriocins, including those from lactic acid bacteria, are being investigated as potential therapeutic agents in cancer treatment. nih.govnih.gov Some bacteriocins have shown the ability to induce apoptosis in cancer cells with low toxicity to normal cells. nih.gov This selective effect is thought to be due to differences in the membrane composition of cancer cells. nih.gov
The potential for bacteriocins to be used in combination with conventional cancer therapies is also being explored. nih.gov Probiotic bacteria that produce bacteriocins are also under investigation for their potential to prevent neoplastic transformation by modulating the gut microbiota and immune system. tandfonline.com
Emerging Directions in Bacteriocin Research and the Role of this compound in Advancing Fundamental Understanding
The study of this compound and other bacteriocins is contributing significantly to our fundamental understanding of microbial interactions and antimicrobial mechanisms. mdpi.comcsic.es Genome mining has become a powerful tool for discovering novel bacteriocins that may not be expressed under standard laboratory conditions. mdpi.com The characterization of bacteriocins like this compound, which targets the mannose phosphotransferase system (Man-PTS) on sensitive bacteria, provides crucial insights into their mode of action. nih.govmdpi.comresearchgate.net
Understanding the genetic organization of bacteriocin-encoding gene clusters, including structural, immunity, and transport genes, is essential for their heterologous expression and optimization. researchgate.netasm.org The discovery that this compound utilizes the IIC and IID subunits of the Man-PTS as a receptor expands our knowledge of bacteriocin-receptor interactions. mdpi.comresearchgate.net This knowledge can be leveraged to engineer bacteriocins with altered target specificity or enhanced activity. nih.gov
Future research will likely focus on several key areas:
Discovering Novel Bacteriocins: Continued exploration of diverse microbial environments will undoubtedly lead to the identification of new bacteriocins with unique properties. researchgate.netresearchgate.net
Engineering and Optimization: Genetic and protein engineering techniques will be employed to improve the stability, efficacy, and spectrum of activity of known bacteriocins like this compound. nih.gov
Understanding Resistance Mechanisms: Investigating how bacteria develop resistance to bacteriocins is crucial for the long-term success of these antimicrobial agents. researchgate.net
Clinical and Biotechnological Applications: Further preclinical and clinical studies are needed to validate the therapeutic and biotechnological potential of bacteriocins. nih.gov
The ongoing research into this compound and the broader field of bacteriocins holds immense promise for addressing critical challenges in medicine, food safety, and biotechnology. csic.es
Q & A
Q. How should researchers report conflicting data on this compound’s cytotoxicity in mammalian cells?
- Methodological Answer: Adopt the Standards for Reporting Qualitative Research (SRQR):
- Methods: Detail cell lines (e.g., HEK293 vs. HepG2), assay type (MTT vs. LDH release), and exposure duration.
- Analysis: Use two-way ANOVA with post-hoc Tukey tests for multi-concentration comparisons.
- Reporting: Provide raw viability data (mean ± SD) in supplementary tables and discuss batch-specific variability (e.g., serum lot differences) .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
